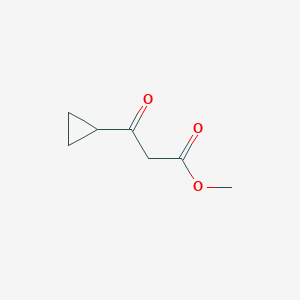

3-Cyclopropyl-3-oxopropanoate de méthyle

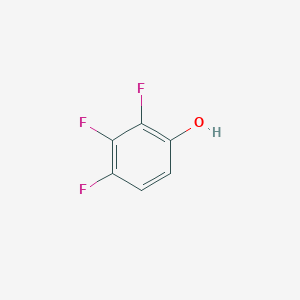

Vue d'ensemble

Description

Methyl 3-cyclopropyl-3-oxopropanoate, also known as Methyl 3-cyclopropyl-3-oxopropanoate, is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 3-cyclopropyl-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-cyclopropyl-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyclopropyl-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'hétérocycles

Le 3-cyclopropyl-3-oxopropanoate de méthyle sert de bloc de construction précieux pour la synthèse de composés hétérocycliques. Les chercheurs ont exploré ses réactions avec différents réactifs pour créer de nouvelles structures. Par exemple, les réactions avec la chloroacétone et l'ammoniac, le benzaldéhyde et l'ammoniac, et la benzoquinone ont conduit à la formation de composés tels que le 2-cyclopropyl-5-méthyl-1H-pyrrole-3-carboxylate de méthyle, le 2,6-dicyclopropyl-4-phényl-1,4-dihydropyridine-3,5-dicarboxylate de diméthyle et le 2-cyclopropyl-5-hydroxy-1-benzofuranne-3-carboxylate de méthyle .

Intermédiaires pharmaceutiques

Le this compound joue un rôle crucial dans la synthèse de certains composés pharmaceutiques. Notamment, il est utilisé comme réactif dans la production de la pitavastatine, un médicament hypolipidémiant . Son substituant cyclopropyle unique contribue à la diversité structurelle de ces intermédiaires.

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-cyclopropyl-3-oxopropanoate is a chemical compound with the CAS number 32249-35-7

Mode of Action

It has been used as a reagent in the synthesis of various compounds .

Biochemical Pathways

It is known to participate in reactions with other compounds such as chloroacetone, ammonia, benzaldehyde, and benzoquinone .

Pharmacokinetics

It is soluble in chloroform , which may influence its bioavailability.

Result of Action

It is known to be used as a reagent in the synthesis of Pitavastatin , a medication used to treat high blood cholesterol.

Action Environment

It is recommended to be stored in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

methyl 3-cyclopropyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)4-6(8)5-2-3-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJWDPRXCXJDPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435934 | |

| Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32249-35-7 | |

| Record name | Methyl β-oxocyclopropanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32249-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-cyclopropyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes methyl 3-cyclopropyl-3-oxopropanoate a useful starting material in organic synthesis?

A1: Methyl 3-cyclopropyl-3-oxopropanoate serves as a versatile precursor for synthesizing various heterocyclic compounds containing a cyclopropyl substituent. These heterocycles include pyrroles, pyridines, benzofurans, pyrazoles, and triazoles. [] This versatility stems from its structure, featuring both a cyclopropyl group and a reactive ketoester moiety, allowing for diverse chemical transformations. []

Q2: Can you provide an example of how methyl 3-cyclopropyl-3-oxopropanoate is used to create a specific heterocycle?

A2: One example is the synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. [] The synthesis involves a two-step process. First, methyl 3-cyclopropyl-3-oxopropanoate undergoes an enole-mediated click Dimroth reaction with 4-azidoanisole, yielding 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is then coupled with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) as a coupling agent, ultimately forming the desired triazole derivative. []

Q3: Methyl 3-cyclopropyl-3-oxopropanoate has been studied in enantioselective hydrogenation. What makes this reaction significant?

A3: Enantioselective hydrogenation is crucial for producing chiral compounds, which are molecules with non-superimposable mirror images. These chiral compounds often exhibit different biological activities, making their selective synthesis highly relevant for pharmaceuticals and other industries. [, , ]

Q4: What catalyst system has shown remarkable enantioselectivity in the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate?

A4: Tartaric acid-modified Raney nickel catalysts have demonstrated exceptional enantio-differentiating ability in this reaction. Notably, tartaric acid-NaBr modified supersonicated Raney nickel (TA-NaBr-MRNiU) achieved an impressive 98.6% enantiomeric excess (e.d.a.) in the hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate to methyl 3-cyclopropyl-3-hydroxypropanoate. [, , , , ] This result highlights the potential of these catalysts for synthesizing enantiomerically pure compounds.

Q5: How does the tartaric acid modification contribute to the high enantioselectivity observed with Raney nickel catalysts?

A5: Studies suggest that the tartaric acid modification leads to a substrate-specific activation on the catalyst surface. [] This modification likely creates a chiral environment that favors the adsorption and reaction of one enantiomer of methyl 3-cyclopropyl-3-oxopropanoate over the other, resulting in the observed high enantioselectivity. [] Further research into the exact mechanism of this interaction is ongoing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)

![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)

![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)